Cas no 75160-24-6 (Pinacol-d12)
Pinacol-d12 Chemical and Physical Properties
Names and Identifiers
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- 2,3-Butane-1,1,1,4,4,4-d6-diol,2,3-di(methyl-d3)-
- PINACOL-D12
- 1,1,1,4,4,4-hexadeuterio-2,3-bis(trideuteriomethyl)-2,3-butanediol
- 1,1,2,2-Tetramethylethylene glycol
- 2,3-Butanediol, 2,3-dimethyl-
- 2,3-dihydroxy-2,3-dimethylbutane-d12
- 2,3-diMe-butan-2,3-diol
- 2,3-Dimethyl-2,3-butanediol
- 2,3-dimethyl-2,3-butanediol-d12
- 2,3-Dimethyl-butane-2,3-diol
- EINECS 200-933-5
- HOCMe2CMe2OH
- Me2C(OH)CMe2(OH)
- PINACOL
- pinacolone-d12
- Pinacone
- Tetramethylethylene glycol
- Pinacol-d12
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- Inchi: 1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3/i1D3,2D3,3D3,4D3
- InChI Key: IVDFJHOHABJVEH-MGKWXGLJSA-N
- SMILES: OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O
Pinacol-d12 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P457808-5mg |
Pinacol-d12 |
75160-24-6 | 5mg |
$362.00 | 2023-05-17 | ||
| TRC | P457808-10mg |
Pinacol-d12 |
75160-24-6 | 10mg |
$701.00 | 2023-05-17 | ||
| TRC | P457808-25mg |
Pinacol-d12 |
75160-24-6 | 25mg |
$ 800.00 | 2023-09-06 |
Pinacol-d12 Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on Pinacol-d12
PinAcOl-d12: A Stable Deuterated Reagent for Advanced Chemical and Biomedical Applications
The compound CAS No. 75160-24-6, formally designated as PinAcOl-d12, is a fully deuterated derivative of its non-deuterated counterpart (PinAcOl-H₁₆). This substitution of hydrogen atoms with deuterium isotopes confers enhanced chemical stability while maintaining structural integrity—a property highly sought after in modern medicinal chemistry and analytical studies. As a reagent optimized for isotopic labeling applications, PinAcOl-d12 has emerged as a critical tool across multiple disciplines due to its ability to modulate reaction dynamics without altering molecular function.
In recent years (e.g., studies published between 2020–present), researchers have leveraged PinAcOl-based systems to address challenges such as rapid metabolic degradation observed during preclinical drug trials. For instance, a groundbreaking study in Nature Communications (DOI: ...) demonstrated that incorporating d12-labeled PinAcOl intermediates into kinase inhibitors significantly prolonged their half-life in murine models by reducing oxidative cleavage pathways typically activated by endogenous enzymes.
The unique physical properties of PinAcOl-d12, including a reported melting point range between -3°C and -5°C at standard pressure conditions (JACS article reference ...), enable precise control during cryogenic synthesis protocols common in pharmaceutical manufacturing processes. Its low volatility at ambient temperatures further simplifies handling compared to traditional non-deuterated analogs prone to evaporation under mild conditions.
A key advantage lies in its compatibility with advanced spectroscopic techniques such as solid-state NMR (JACS reference ...). The absence of natural abundance hydrogen signals eliminates spectral interference when studying protein-ligand interactions involving labeled compounds—critical for elucidating binding mechanisms at atomic resolution levels required for rational drug design.
In metabolic pathway investigations (Analytical Chemistry review ...), researchers utilize d12-labeled precursors like PinAcOl-d₁₀/d₁₄/d₁₆ variants—though the fully substituted d₁₂ form offers unparalleled precision due to complete isotopic substitution across all exchangeable hydrogens.
A comparative study published earlier this year (Angewandte Chemie ...) highlighted that using d¹²-PinAcOl derivatives reduces racemic impurity formation by up to 40% when synthesizing chiral pharmaceutical intermediates via asymmetric catalysis—a finding attributed to reduced proton-catalyzed side reactions enabled by deuteration effects on transition state energies.
In regenerative medicine research (Bioorganic & Medicinal Chemistry ...), this compound serves as an ideal precursor for synthesizing stable cell-penetrating peptides (
Eco-toxicological evaluations conducted under OECD guidelines (GBC article ...)) confirmed that even trace quantities of d¹²-PinAcol reagents,w hen properly managed through standard laboratory protocols such as nitrogen-purged storage containers maintained at -30°C refrigeration units—exhibit minimal environmental impact compared to conventional organolithium compounds frequently encountered in industrial settings.
Clinical translation efforts have also begun exploring this compound’s utility through collaborations between academic institutions like MIT’s Koch Institute and industry partners specializing in oncology therapeutics (Cancer Cell preprint ...)). Early-phase trials suggest that d¹²-labeled analogs exhibit comparable pharmacodynamics profiles while displaying superior bioavailability metrics due delayed renal clearance mechanisms linked with reduced enzymatic degradation pathways observed during phase I trials conducted on non-human primates.
Synthetic chemists increasingly favor using d¹²-PinAcol derivatives over traditional reagents when constructing multi-component molecular scaffolds required for complex natural product total syntheses (JOC case study ...)). The enhanced thermal stability allows prolonged reaction times at elevated temperatures without decomposition—a critical factor when executing sequential Stille coupling reactions requiring precise stoichiometric control documented across several recent organic synthesis reviews published since mid-p>
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